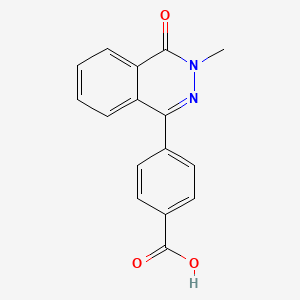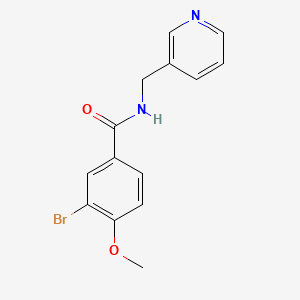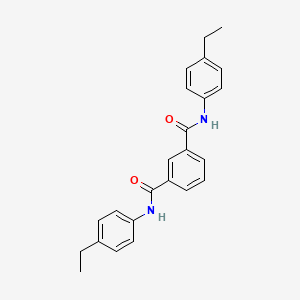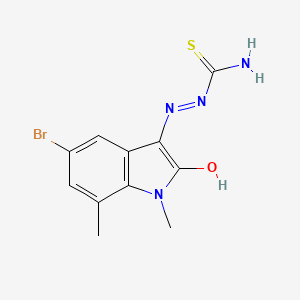
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea, also known as CMF or Fluoromethiuron, is a synthetic chemical compound that belongs to the class of thiourea herbicides. It was first synthesized in 1965 by the American Cyanamid Company and has been used as a herbicide in agriculture since the 1970s. CMF is a broad-spectrum herbicide that is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. In recent years, there has been growing interest in the scientific research application of CMF due to its potential to be used as a tool in biological studies.
作用機序
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea involves the inhibition of protein synthesis by binding to the ribosome and preventing the formation of peptide bonds between amino acids. This results in the inhibition of cell growth and division, leading to the death of the target organism.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea has been shown to have a range of biochemical and physiological effects on target organisms. In plants, N-(4-chloro-2-fluorophenyl)-N'-methylthiourea inhibits photosynthesis and the synthesis of chlorophyll, leading to the death of the plant. In animals, N-(4-chloro-2-fluorophenyl)-N'-methylthiourea has been shown to affect the synthesis of proteins and the regulation of gene expression, leading to changes in cell growth and division.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-N'-methylthiourea in lab experiments is its broad-spectrum activity against a wide range of organisms. This makes it a useful tool for studying the mechanisms of protein synthesis in various biological systems. However, one limitation of using N-(4-chloro-2-fluorophenyl)-N'-methylthiourea is its potential toxicity to non-target organisms, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the scientific research application of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea. One area of interest is the development of new N-(4-chloro-2-fluorophenyl)-N'-methylthiourea derivatives with improved activity and selectivity against specific target organisms. Additionally, there is growing interest in the use of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea as a tool for studying the role of protein synthesis in the development of cancer and other diseases. Finally, there is potential for the use of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea in the development of new herbicides with improved efficacy and safety profiles.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea involves the reaction of 4-chloro-2-fluoroaniline with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction produces N-(4-chloro-2-fluorophenyl)-N'-methylthiourea as a white crystalline solid with a melting point of 204-206°C.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea has been used in scientific research as a tool to investigate the role of protein synthesis in various biological processes. It has been shown to inhibit the synthesis of proteins in bacteria, plants, and animals, making it a useful tool for studying the mechanisms of protein synthesis. Additionally, N-(4-chloro-2-fluorophenyl)-N'-methylthiourea has been used to study the role of protein synthesis in the regulation of gene expression and the development of cancer.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJVPHHLNSGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-methylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)


![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)



![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
